molecular formula C10H14N4 B13229825 N1-(4,5-Dihydro-1H-imidazol-2-yl)-6-methylbenzene-1,2-diamine

N1-(4,5-Dihydro-1H-imidazol-2-yl)-6-methylbenzene-1,2-diamine

Cat. No.: B13229825
M. Wt: 190.25 g/mol
InChI Key: DNRSLIPWDWSGTG-UHFFFAOYSA-N
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Description

N1-(4,5-Dihydro-1H-imidazol-2-yl)-6-methylbenzene-1,2-diamine is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. It belongs to a class of compounds characterized by a benzene-1,2-diamine core that is functionalized with a 4,5-dihydro-1H-imidazol-2-yl (imidazolidine) group. The specific substitution pattern, featuring a methyl group on the benzene ring, is a key structural motif that can influence the compound's physicochemical properties and biological activity . Compounds featuring the imidazolidine ring are of high research value due to their potential as key synthetic intermediates or as active components in the development of receptor-targeting molecules . This structural group is a known pharmacophore in certain active pharmaceutical ingredients, suggesting that this methyl-substituted derivative could be utilized in structure-activity relationship (SAR) studies to develop new therapeutic agents . Researchers may employ this compound as a building block for synthesizing more complex molecules or as a standard in analytical method development. The product is provided for Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers can expect comprehensive support, including access to characterization data such as 1 H-NMR, Mass Spectrometry, and HPLC analysis to verify identity and purity for their research applications .

Properties

Molecular Formula

C10H14N4

Molecular Weight

190.25 g/mol

IUPAC Name

2-N-(4,5-dihydro-1H-imidazol-2-yl)-3-methylbenzene-1,2-diamine

InChI

InChI=1S/C10H14N4/c1-7-3-2-4-8(11)9(7)14-10-12-5-6-13-10/h2-4H,5-6,11H2,1H3,(H2,12,13,14)

InChI Key

DNRSLIPWDWSGTG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N)NC2=NCCN2

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Detailed Synthetic Procedures

Route A: Nucleophilic Substitution and Reduction

This method starts with a substituted nitrobenzene derivative (e.g., 1-fluoro-2-nitro-6-methylbenzene) which undergoes nucleophilic aromatic substitution with an amine precursor containing the imidazoline moiety or its precursor. The nitro group is then reduced to the corresponding amine, yielding the benzene-1,2-diamine framework with the imidazoline substituent.

  • Key reagents: Potassium carbonate as base, dimethyl sulfoxide as solvent, iron powder and ammonium chloride for nitro reduction.
  • Conditions: Heating at 90–110 °C for 4–24 hours depending on the step.
  • Purification: Silica gel column chromatography with ethyl acetate/hexane mixtures.

This approach is supported by analogous syntheses of N,N-disubstituted benzene-1,2-diamines where nitro reduction and nucleophilic aromatic substitution are well established.

Route B: Condensation and Cyclization

In this pathway, an aldehyde (e.g., 6-methyl-2-nitrobenzaldehyde) is condensed with an amine containing the imidazoline ring or its precursor to form an imine intermediate. This intermediate is then reduced (e.g., with sodium borohydride) to form the amine, followed by intramolecular cyclization to close the imidazoline ring.

  • Key reagents: Aldehydes, primary amines, sodium borohydride for reduction.
  • Conditions: Reflux in ethanol or other suitable solvents, followed by reduction at low temperature (0 °C).
  • Advantages: Allows for better control of substituent placement and ring closure.

This method aligns with protocols used for related imidazoline derivatives and substituted benzene diamines.

Imidazoline Ring Formation

The imidazoline ring (4,5-dihydro-1H-imidazole) can be synthesized via cyclization reactions involving amidines and vicinal diamines or by reduction of imidazole precursors. Literature reports also describe the synthesis of imidazoline derivatives via azidoamide intermediates and subsequent cyclization.

Data Table: Summary of Preparation Routes and Conditions

Preparation Route Starting Materials Key Reagents Reaction Conditions Yield (%) Purification Method Notes
Route A: Nucleophilic Substitution + Reduction 1-Fluoro-2-nitro-6-methylbenzene, amine precursor K2CO3, Fe powder, NH4Cl, DMSO, EtOH:H2O 90–110 °C, 4–24 h 60–70% Silica gel chromatography Common, scalable
Route B: Condensation + Reduction + Cyclization 6-Methyl-2-nitrobenzaldehyde, amine NaBH4, EtOH, reflux, 0 °C reduction Reflux 12 h, reduction 4 h 50–65% Flash chromatography Allows precise substitution control
Imidazoline Ring Synthesis Azidoamide intermediates or amidines Triphenylphosphine, acid halides Room temp to reflux Variable Chromatography Specialized step for ring formation

Additional Notes on Related Syntheses

  • Recent studies on hybrid compounds containing 4,5-dihydro-1H-imidazole cores demonstrate the utility of these methodologies in generating biologically active molecules with potential pharmaceutical applications.
  • The use of nucleophilic aromatic substitution under acidic conditions has been demonstrated for related imidazole derivatives, confirming the robustness of these synthetic strategies.

Chemical Reactions Analysis

Types of Reactions

N1-(4,5-Dihydro-1H-imidazol-2-yl)-6-methylbenzene-1,2-diamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include various substituted imidazoles, which can have different functional groups attached depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N1-(4,5-Dihydro-1H-imidazol-2-yl)-6-methylbenzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, leading to various biological effects. For example, it can inhibit certain enzymes involved in microbial growth, making it effective as an antimicrobial agent . The exact molecular targets and pathways can vary depending on the specific application and the functional groups attached to the imidazole ring .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional uniqueness is best contextualized by comparing it to analogs with related scaffolds. Below is a detailed analysis:

Core Scaffold Comparison
Compound Name Core Structure Substituents Key Functional Groups
N1-(4,5-Dihydro-1H-imidazol-2-yl)-6-methylbenzene-1,2-diamine Benzene - 6-methyl
- N1: 4,5-dihydro-1H-imidazol-2-yl
- 1,2-diamine
Aromatic diamine, imidazoline
4-(Benzyloxy)-6-bromo-2-(4,5-dihydro-1H-imidazol-2-yl)pyridin-3-ol (10a) Pyridinone - 6-bromo
- 4-benzyloxy
- 2: 4,5-dihydro-1H-imidazol-2-yl
- 3-hydroxyl
Pyridinone, imidazoline, hydroxyl
2-(Imidazolin-2-yl)aniline derivatives Benzene - Varied alkyl/aryl groups at ortho/meta positions Aromatic amine, imidazoline

Key Observations :

  • Aromatic vs. Heterocyclic Core: Unlike pyridinone-based analogs (e.g., compound 10a), the target compound retains a benzene core, which may enhance stability and π-π stacking interactions but reduce polarity compared to heterocyclic systems .
  • Substituent Effects : The 6-methyl group in the target compound likely increases lipophilicity relative to electron-withdrawing substituents (e.g., bromo in 10a), impacting solubility and bioavailability.
Physicochemical and Reactivity Profiles
  • Basicity : The dihydroimidazole group confers moderate basicity (pKa ~7–9), comparable to imidazoline-containing analogs but lower than fully aromatic imidazole derivatives.
  • Coordination Chemistry: The 1,2-diamine moiety enables chelation of metal ions (e.g., Zn²⁺, Cu²⁺), a feature shared with compound 10a but less pronounced in non-diamine analogs.
  • Solubility : The methyl group may reduce aqueous solubility relative to hydroxyl- or benzyloxy-substituted analogs (e.g., 10a), which benefit from hydrogen-bonding or polar groups .

Biological Activity

N1-(4,5-Dihydro-1H-imidazol-2-yl)-6-methylbenzene-1,2-diamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and structure-activity relationships, supported by relevant data and research findings.

Chemical Structure and Properties

The compound this compound has a molecular formula of C10H13N4C_{10}H_{13}N_4 and a molecular weight of 205.24 g/mol. The structural features include an imidazole ring and a benzene ring with two amine substituents, which are critical for its biological interactions.

Antihypertensive Effects

Research has indicated that derivatives of imidazole compounds exhibit antihypertensive properties. For instance, studies on related compounds have shown efficacy in reducing arterial blood pressure in normotensive rats . The mechanism is believed to involve inhibition of platelet aggregation and modulation of vascular tone.

Inhibition of Protein-Protein Interactions (PPIs)

Recent investigations have identified this compound as a potential inhibitor of protein-protein interactions (PPIs), particularly in signaling pathways involving STAT3. The compound demonstrated significant inhibitory activity in vitro, suggesting its role in cancer therapy by disrupting oncogenic signaling pathways .

Study 1: Antiplatelet Activity

A study explored the antiplatelet effects of various imidazole derivatives. This compound was tested for its ability to inhibit platelet aggregation induced by ADP. The results indicated that this compound significantly reduced aggregation compared to controls, highlighting its potential as an antithrombotic agent .

Study 2: STAT3 Inhibition

In another study focusing on STAT3 signaling, the compound was evaluated for its ability to inhibit STAT3-mediated transcriptional activity. The results showed an IC50 value indicating effective inhibition at micromolar concentrations. This suggests that the compound could be developed further as a therapeutic agent against cancers driven by aberrant STAT3 signaling .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

Structural FeatureEffect on Activity
Imidazole RingEssential for receptor binding
Amine SubstituentsEnhance solubility and bioavailability
Methyl GroupModulates lipophilicity and receptor interaction

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